Anibine
Overview
Description
Aniline, also known as phenylamine or aminobenzene, is a simple yet significant organic compound used across a myriad of industrial applications . It is an aromatic amine, recognized by its distinctively pungent, fishy smell .
Synthesis Analysis
Aniline is generally derived from benzene, toluene and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of aniline . This method for making anilines is known as the nitration–reduction pathway .
Molecular Structure Analysis
Aniline, also known as aminobenzene or phenylamine, has 6 carbon © atoms, 7 hydrogen (H) atoms, and 1 nitrogen (N) atom in its chemical formula of C6H7N or C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions, enabling it to serve as a precursor for many valuable compounds .
Chemical Reactions Analysis
Aniline undergoes various chemical reactions. For instance, it reacts with acetonylacetone, and the reaction mechanism was studied using extractive electrospray ionization-tandem mass spectrometry . Aniline also reacts readily with carboxylic acids forming amides .
Physical And Chemical Properties Analysis
Aniline is a musty, fishy-smelling yellowish to brownish, greasy liquid . It has a melting point of -6°C and a boiling temperature of 184°C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .
Safety And Hazards
Aniline is irritating to the skin, eyes, and respiratory tract . It induces methemoglobinemia, which impairs the delivery of oxygen to tissues . Aniline may also cause the destruction of red blood cells, which manifests as acute or delayed hemolytic anemia . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
4-methoxy-6-pyridin-3-ylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-5-10(15-11(13)6-9)8-3-2-4-12-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOQLVPKDONBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290449 | |
Record name | Anibine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anibine | |
CAS RN |
643-91-4 | |
Record name | 4-Methoxy-6-(3-pyridinyl)-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anibine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anibine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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